Methyl 4-amino-5-bromo-2-methoxybenzoate Methyl 4-amino-5-bromo-2-methoxybenzoate
Brand Name: Vulcanchem
CAS No.: 111049-68-4
VCID: VC21291289
InChI: InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3
SMILES: COC1=CC(=C(C=C1C(=O)OC)Br)N
Molecular Formula: C9H10BrNO3
Molecular Weight: 260.08 g/mol

Methyl 4-amino-5-bromo-2-methoxybenzoate

CAS No.: 111049-68-4

Cat. No.: VC21291289

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-5-bromo-2-methoxybenzoate - 111049-68-4

Specification

CAS No. 111049-68-4
Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
IUPAC Name methyl 4-amino-5-bromo-2-methoxybenzoate
Standard InChI InChI=1S/C9H10BrNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3
Standard InChI Key CUMRIXJSGJTGSE-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1C(=O)OC)Br)N
Canonical SMILES COC1=CC(=C(C=C1C(=O)OC)Br)N

Introduction

Methyl 4-amino-5-bromo-2-methoxybenzoate is a brominated aromatic ester characterized by its distinctive structural features. The compound contains an amino group at the para position (C-4) and a bromine atom at the meta position (C-5) relative to the carboxymethyl group. Additionally, it features a methoxy substituent at the ortho position (C-2), creating a substitution pattern that influences its reactivity and properties significantly . With the molecular formula C9H10BrNO3, this compound belongs to the broader class of aromatic amines, which have been the subject of over 3,900 publications receiving more than 45,000 citations in scientific literature .

Identification Data

The compound is thoroughly documented in chemical databases with the following identification parameters:

ParameterValue
IUPAC NameMethyl 4-amino-5-bromo-2-methoxybenzoate
CAS Number111049-68-4
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
PubChem CID2768028
InChIInChI=1S/C9H10BrNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3
InChIKeyCUMRIXJSGJTGSE-UHFFFAOYSA-N
SMILESCOC1=CC(=C(C=C1C(=O)OC)Br)N

Physical and Chemical Properties

Methyl 4-amino-5-bromo-2-methoxybenzoate possesses distinct physical and chemical properties that determine its behavior in various environments and reactions. Understanding these properties is essential for predicting its interactions and applications.

Physical Properties

The compound exists as a solid at standard temperature and pressure with specific physical characteristics that facilitate its handling and purification .

PropertyValue
Physical StateSolid
ColorWhite crystalline
Melting Point152-154°C
SolubilitySoluble in organic solvents such as methanol, dichloromethane, and DMF
AppearanceWhite crystalline solid
Purity (Commercial)≥95%

These physical properties are crucial for identity confirmation and quality control during synthesis and application processes .

Chemical Reactivity

The chemical reactivity of methyl 4-amino-5-bromo-2-methoxybenzoate is largely determined by its multiple functional groups:

  • The primary amino group (-NH2) at position 4 functions as a nucleophile, enabling reactions such as diazotization, acylation, and participation in various coupling reactions.

  • The bromine atom at position 5 can undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling), making this compound valuable as a building block in medicinal chemistry and materials science.

  • The methoxy group (-OCH3) at position 2 contributes electron density to the aromatic ring through resonance, influencing the reactivity of the compound.

  • The methyl ester group provides sites for further functionalization through hydrolysis, transesterification, or reduction reactions .

Structural Characteristics

The structure of methyl 4-amino-5-bromo-2-methoxybenzoate features an interesting substitution pattern on the benzene ring that significantly influences its electronic distribution and reactivity potential.

Structural Features

The compound contains a benzene ring substituted with four functional groups:

  • A primary amino group (-NH2) at position 4

  • A bromine atom at position 5

  • A methoxy group (-OCH3) at position 2

  • A methyl ester group (-COOCH3) extending from position 1

Electronic Effects

The electronic distribution within methyl 4-amino-5-bromo-2-methoxybenzoate is affected by the resonance and inductive effects of its substituents:

  • The amino group at C-4 is a strong electron donor through resonance, increasing electron density at ortho and para positions.

  • The methoxy group at C-2 is also an electron donor, further enhancing the electron density at specific positions of the ring.

  • The bromine at C-5 exhibits both electron-withdrawing (inductive) and electron-donating (resonance) effects, though the inductive effect typically predominates.

  • The ester group is electron-withdrawing, creating a partial positive charge on the carbon atom to which it is attached.

These electronic effects contribute to the compound's reactivity profile, particularly in nucleophilic and electrophilic substitution reactions .

Synthesis Methods

Several approaches can be employed for the synthesis of methyl 4-amino-5-bromo-2-methoxybenzoate, drawing from established protocols in organic chemistry.

Bromination of Precursors

A common synthetic route involves the bromination of methyl 4-amino-2-methoxybenzoate. This approach typically utilizes bromine in a suitable solvent under controlled temperature conditions:

  • Methyl 4-amino-2-methoxybenzoate is dissolved in a solvent such as dichloromethane.

  • Bromine is added slowly at low temperature (10-15°C) with continuous stirring.

  • The reaction proceeds for several hours, followed by workup and purification procedures.

This method takes advantage of the directing effects of the amino and methoxy groups, which facilitate selective bromination at the C-5 position .

Applications and Research Significance

Methyl 4-amino-5-bromo-2-methoxybenzoate has several potential applications across different scientific disciplines, reflecting the versatility of its structure and reactivity.

As a Chemical Building Block

The compound serves as an important building block in organic synthesis due to its multiple functional groups:

  • The bromine substituent can participate in various cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.), enabling the introduction of diverse groups at the C-5 position.

  • The amino group can undergo diazotization, allowing further functionalization through diazonium chemistry.

  • The ester functionality can be transformed into other carboxylic acid derivatives or reduced to alcohols.

These characteristics make methyl 4-amino-5-bromo-2-methoxybenzoate valuable as a versatile intermediate in the synthesis of more complex molecules .

Hazard TypeClassification
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard CodesH302, H312, H315, H319, H332, H335
Precautionary StatementsP260, P262, P270, P280, P305+P351+P338, P402+P404

These classifications indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

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